ニトロベンゼン-13C6

説明

Synthesis Analysis The synthesis of nitrobenzene enriched in 13C at specific ring positions has been refined over time. Original literature conditions for key reactions were found defective and have since been corrected, leading to successful synthesis of carbon-13 enriched nitrobenzene. This process involves specific reactions where apparent thermodynamic control plays a significant role (Swartz & Gulick, 1975).

Molecular Structure Analysis Studies have provided insights into the complex photophysics and photochemistry of nitrobenzene, a simple yet challenging nitroaromatic compound. The molecular structure of nitrobenzene, including its planar and orthogonal conformations, has been examined through various methods like electron diffraction and molecular orbital calculations (Giussani & Worth, 2017).

Chemical Reactions and Properties Nitrobenzene undergoes various chemical reactions that highlight its rich photophysics and photochemistry. The decay paths from singlet excited states and their impact on photophysical properties have been characterized. Notably, nitrobenzene's transition to different states explains the lack of fluorescence and phosphorescence emissions (Giussani & Worth, 2017).

Physical Properties Analysis The physical properties of nitrobenzene derivatives have been explored in various studies, particularly focusing on their magnetic relaxation rates and molecular reorientation in solutions and solids. These properties are essential for understanding the behavior of nitrobenzene in different environments and applications (Stark, Vold & Vold, 1977).

Chemical Properties Analysis The chemical properties of nitrobenzene, including its reactivity and interaction with other substances, are crucial for its applications and environmental impact. For example, the photoelectron spectroscopic investigation has contributed to understanding the electronic structure of nitrobenzene and its derivatives, which is fundamental for its chemical behavior and reactions (Rabalais, 1972).

科学的研究の応用

環境分析

ニトロベンゼン-13C6は、トレーサーおよび参照標準として環境分析で使用され、汚染源を追跡し、分解経路を理解します . 安定同位体標識により、複雑な環境試料における正確な測定が可能になり、ニトロベンゼン汚染物質とその生態系への影響の特定に役立ちます。

プロテオミクス

プロテオミクスにおいて、this compoundは、質量分析法によるタンパク質の定量のための内部標準として役立ちます . ペプチドへの炭素13標識の組み込みにより、正確な質量測定が可能になり、天然に存在する同位体分布と標識された種を区別するのに役立ちます。

合成中間体

合成中間体として、this compoundは、さまざまな医薬品、農薬、および染料の合成に使用されます . 同位体標識は、合成中の複雑な分子へのニトロベンゼン部分の組み込みを追跡するためのメカニズム研究に不可欠です。

触媒オゾン酸化

研究によると、this compoundは、触媒オゾン酸化プロセスにおいてCeドープLaCoO3触媒を使用して水中で分解できることが示されています . このアプリケーションは、一般的な工業汚染物質であるニトロベンゼンで汚染された水を処理するために重要です。

光還元と解毒

CdSナノ粒子で修飾されたシェワネラ・オニデンシス細胞を使用した生体ハイブリッド光触媒システムが、this compoundの超高速光還元と解毒のために開発されました . この革新的なアプローチは、環境修復のための迅速かつ低毒性の方法を提供します。

蒸気センシング

This compoundは、蒸気センサーの設計にも使用されます。 ある研究では、PCN-224をベースとするセンサーが、室温でニトロベンゼン蒸気に対して高い感度と選択性を示すことが実証されており、これは空気質の監視や有害物質の検出に不可欠です .

グリーン合成

この化合物は、マイクロ波反応器で天然ゼオライト由来の固体酸触媒を使用して、グリーン合成によるニトロベンゼンの合成に用いられました . この方法は、持続可能な化学慣行と資源の効率的な利用を強調しています。

質量分析法

質量分析法において、this compoundは、さまざまな試料中のニトロベンゼンの濃度を高い精度と正確さで定量するための強力な技術である同位体希釈分析に使用されます .

作用機序

Target of Action

Nitrobenzene-13C6, a stable isotope-labelled compound, is primarily used in research applications such as environmental analysis and proteomics

Mode of Action

The parent compound, nitrobenzene, is known to undergo reduction reactions to form aniline . This process involves the conversion of nitrobenzene to aniline in catalytic (HX2/Pd H X 2 / P d in ethanol) and acidic (Sn/HCl S n / H C l or Fe/HCl F e / H C l) mediums .

Biochemical Pathways

Nitrobenzene, the non-isotopic counterpart of Nitrobenzene-13C6, is known to be degraded by bacteria via two principal strategies: the 2,4-dinitrotoluene (2,4-DNT) pathway and the nitrobenzene pathway . The 2,4-DNT pathway uses novel oxygenases for oxidative denitration and subsequent ring-fission, while the nitrobenzene pathway links the facile reduction of the nitro- substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene .

Pharmacokinetics

It’s important to note that any study involving nitrobenzene-13c6 should consider its physical and chemical properties, such as its boiling point (210-211 °c), density (1253 g/mL at 25 °C), and refractive index (n20/D 1553) .

Result of Action

The primary result of Nitrobenzene-13C6’s action in a biological system would be its potential to serve as a tracer in environmental and proteomic studies . As a stable isotope-labelled compound, it can be used to track the fate of nitrobenzene in these systems.

Action Environment

The action of Nitrobenzene-13C6 can be influenced by various environmental factors. For instance, its stability may be affected by temperature, light, and moisture . Therefore, it’s recommended to store it at room temperature, away from light and moisture .

Safety and Hazards

Nitrobenzene-13C6 is classified as a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer and of damaging fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects .

特性

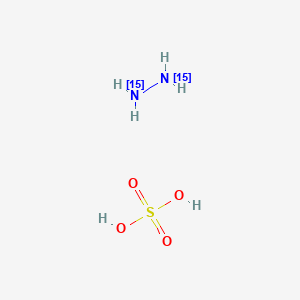

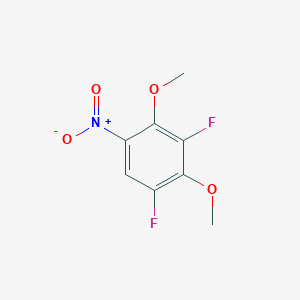

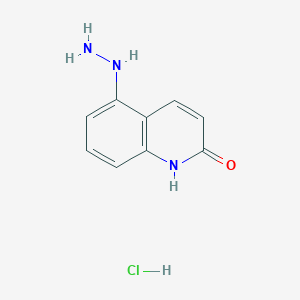

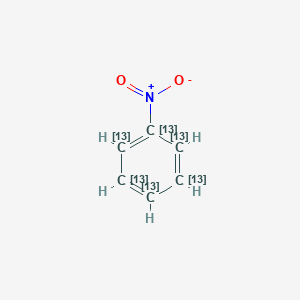

IUPAC Name |

nitro(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNUZADURLCDLV-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480612 | |

| Record name | Nitrobenzene-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.066 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89059-37-0 | |

| Record name | Nitrobenzene-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89059-37-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。